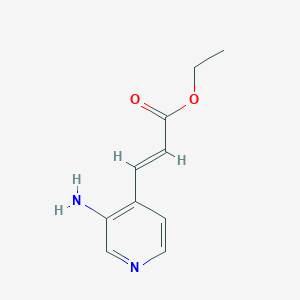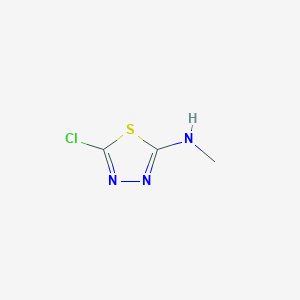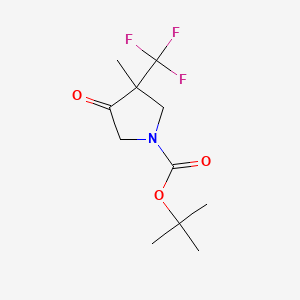
1-Boc-5-(4-chlorobenzoyl)azepan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-5-(4-chlorobenzoyl)azepan-4-one is a chemical compound with the molecular formula C18H22ClNO4 It is a derivative of azepanone, featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-chlorobenzoyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-5-(4-chlorobenzoyl)azepan-4-one typically involves the following steps:
Formation of the Azepanone Ring: The azepanone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the azepanone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Addition of the 4-Chlorobenzoyl Group: The 4-chlorobenzoyl group is introduced through an acylation reaction. This involves reacting the Boc-protected azepanone with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-Boc-5-(4-chlorobenzoyl)azepan-4-one undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reducing the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products:
Hydrolysis: Yields the free amine derivative.
Reduction: Produces the corresponding alcohol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Boc-5-(4-chlorobenzoyl)azepan-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Material Science: It is explored for its potential in the development of novel materials with specific properties.
作用机制
The mechanism of action of 1-Boc-5-(4-chlorobenzoyl)azepan-4-one depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The Boc group serves as a protecting group, ensuring the stability of the compound during synthetic transformations.
Similar Compounds:
1-Boc-5-benzoylazepan-4-one: Similar structure but lacks the chlorine atom in the benzoyl group.
1-Boc-5-(4-methylbenzoyl)azepan-4-one: Features a methyl group instead of a chlorine atom in the benzoyl moiety.
Uniqueness: this compound is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities.
属性
分子式 |
C18H22ClNO4 |
|---|---|
分子量 |
351.8 g/mol |
IUPAC 名称 |
tert-butyl 4-(4-chlorobenzoyl)-5-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C18H22ClNO4/c1-18(2,3)24-17(23)20-10-8-14(15(21)9-11-20)16(22)12-4-6-13(19)7-5-12/h4-7,14H,8-11H2,1-3H3 |
InChI 键 |
MUHSQRXBQWYUFV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)CC1)C(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fmoc-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13662755.png)
![Ethyl 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13662758.png)
![8-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662778.png)


![[3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B13662792.png)



![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)


